molecular formula C5H4BrNO B014649 3-Bromopyridine 1-oxide CAS No. 2402-97-3

3-Bromopyridine 1-oxide

Cat. No. B014649
CAS RN: 2402-97-3
M. Wt: 174 g/mol
InChI Key: YUIBFWHMRBJHNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Bromopyridine 1-oxide and its derivatives can be synthesized through reactions with potassium amide in liquid ammonia via the elimination-addition mechanism, which is influenced by the substituent's character and position (Peereboom & Hertog, 2010). Furthermore, the synthesis of related pyridine N-oxides demonstrates the versatility of substituents in affecting the chemical reactions and outcomes, highlighting the synthetic complexity and possibilities of 3-Bromopyridine 1-oxide derivatives (Prachayasittikul, Doss, & Bauer, 1991).

Molecular Structure Analysis

Studies have shown that 3-Bromopyridine 1-oxide derivatives can exhibit attractive intermolecular interactions, such as =C-H...O, which play a significant role in their crystal packing and molecular structure (Hanuza et al., 1997). These interactions are crucial for understanding the compound's physical properties and reactivity.

Chemical Reactions and Properties

Chemical reactions of 3-Bromopyridine 1-oxide derivatives, such as those involving bromination, nitration, and cyanation, reveal the compound's reactivity towards different reagents and conditions. These reactions yield a variety of products, showcasing the compound's utility in synthetic chemistry (Yamaguchi et al., 1998).

Physical Properties Analysis

The crystal structure determinations of 3-Bromopyridine 1-oxide derivatives have provided insights into their physical properties. For example, the study of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxides showed significant hydrogen bonding and intermolecular contacts, contributing to their physical stability and properties (Hanuza et al., 1997).

Chemical Properties Analysis

The chemical properties of 3-Bromopyridine 1-oxide, such as its reactivity in substitution reactions, are well-documented. The compound's ability to undergo various chemical transformations, including those involving nucleophilic substitutions, highlights its versatility and utility in the synthesis of complex organic molecules (Han, 2010).

Scientific Research Applications

  • Luminescent BiIII Complexes and Supramolecular Networks : Protonated N-oxide-4,4′-bipyridine, a derivative of 3-Bromopyridine 1-oxide, can lead to the formation of luminescent BiIII complexes, H-bonded dimers, and 2D square supramolecular networks (Toma et al., 2013).

  • High Reactivity in Bromination : 3-Hydroxypyridazine 1-oxide shows high reactivity in bromination and deuteration reactions, influenced by the electronic effects of 3-hydroxy and N-oxide groups (Igeta et al., 1967).

  • Magnesiation for Functionalizing Pyridine N-Oxides : Magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange is a useful tool for functionalizing them, as demonstrated in the total synthesis of caerulomycins E and A (Duan et al., 2009).

  • Preparation of 3-Pyridylboronic Acid : An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine offers high yield and bulk quantity, indicating its potential for preparing other arylboronic acids (Li et al., 2002).

  • Palladium-Catalyzed Cyclization : The palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl compounds (Cho & Kim, 2008).

  • Ultraviolet Absorption Spectra : Ultraviolet absorption spectra of 4-chloro- and bromo-pyridine N-oxides reveal two absorption regions, with implications for understanding electron interactions (Hata, 1956).

Safety And Hazards

3-Bromopyridine 1-oxide is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using this substance only in well-ventilated areas .

properties

IUPAC Name

3-bromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIBFWHMRBJHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178755
Record name Pyridine, 3-bromo-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine 1-oxide

CAS RN

2402-97-3
Record name Pyridine, 3-bromo-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-, 1-oxide
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Record name Pyridine, 3-bromo-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopyridine N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
… Metathetical reactions of 3-bromopyridine 1oxide and potassium thiocyanate in alcohol … In contrast to the anomalous reaction behavior of 3-bromopyridine 1-oxide with potassium thio…
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
R Peereboom, HJ Den Hertog - Recueil des Travaux …, 1974 - Wiley Online Library
… Thus, the ratio of proton abstraction rates from carbon atoms 2 and 4 in 14 is lower than in 3-bromopyridine 1-oxide (l), which conclusion is in agreement with our semi-quantitative …
JG MURRAY, CR HAUSER - The Journal of Organic Chemistry, 1954 - ACS Publications
3-Aminopyridine 1-oxide (IV) has now similarly been cyclized with ethoxymethylenemalonic ester through intermediate V to give after reduction, hy-drolysis, and decarboxylation, 4-…
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
RA Abramovitch, MN Inbasekaran, S Kato… - The Journal of …, 1983 - ACS Publications
… Base-catalyzed HD exchange for 3-bromopyridine 1-oxide led5 to the following pseudo-first-order rate constants: feH_25 = …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
RA Abramovitch, GM Singer, AR Vinutha - Chemical Communications …, 1967 - pubs.rsc.org
… HD exchange in 3-bromopyridine 1-oxide (I) with 0.1N-NaOD in D,O was followed by nmr, …
Number of citations: 35 0-pubs-rsc-org.brum.beds.ac.uk
R Peereboom, HC van der Plas - Recueil des Travaux …, 1974 - Wiley Online Library
… 3-Bromopyridine 1-oxide and some of its derivatives react with potassium amide in liquid … Some years ago it was postulated that the amination of 3-bromopyridine 1 -oxide (1) with …
SJ Dunne, LA Summers… - Journal of heterocyclic …, 1995 - Wiley Online Library
… In a more complicated process, 3-bromopyridine 1-oxide was reacted with the potassium salt of 3-hydroxypyridine in the presence of copper to afford 3,3‘-oxybispyridine-L oxide which …
RE Banks, RN Haszeldine, JM Robinson - Journal of the Chemical …, 1976 - pubs.rsc.org
Perfluoropropene reacts thermally with 2-chloro-, 2-cyano-, and 2-(1,2,2,2-tetrafluoroethyl)-pyridine 1-oxide and with 4-methyl-, 4-methoxy-, and 4-nitro-pyridine 1-oxide to yield …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
RA Abramovitch, M Saha, EM Smith… - Journal of the American …, 1967 - ACS Publications
… For example, 3bromopyridine 1-oxide undergoes HD exchange readily with 0.1 TV NaOD in D20, the order of reactivities …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
D Seyferth, R Damrauer… - Journal of the American …, 1967 - ACS Publications
being 2-> 6-> 4->> 5-. 8 By making use of this principle we have now uncovered a facile alkylation and acylation of pyridineN-oxides in which the oxide group is retained. No simple …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk

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